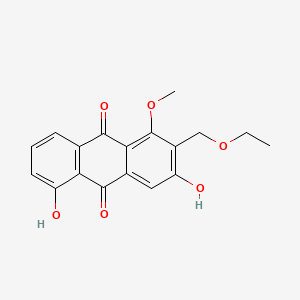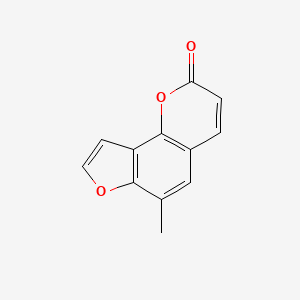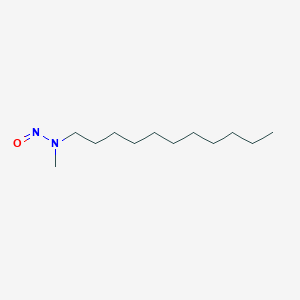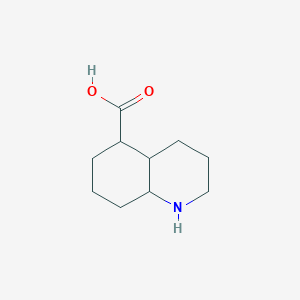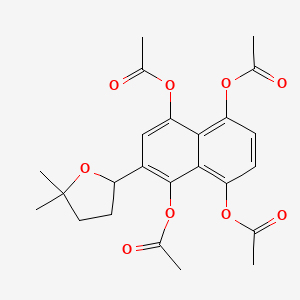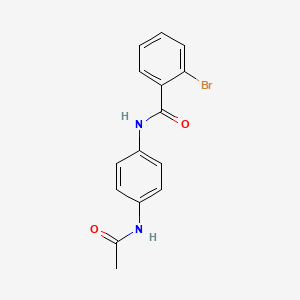
N-(4-acetamidophenyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-bromobenzamide is a member of benzamides.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The synthesis and characterization of N-(4-acetamidophenyl)-2-bromobenzamide involve techniques such as FTIR and NMR. Density Functional Theory (DFT) is used to optimize ground state geometries and compute frequencies at B3LYP/6–31G∗ level (Al‐Sehemi et al., 2017).
Structural and Chemical Analysis
- Molecular Structure Studies : X-ray crystallography is utilized for analyzing the crystal structure of derivatives of N-(4-acetamidophenyl)-2-bromobenzamide (Yasuoka et al., 1969).
- Spectroscopic Properties : Vibrational spectroscopic analysis, such as FTIR and FT-Raman spectra, are conducted to study the compound's properties and potential applications in electro-optical fields (Dwivedi et al., 2019).
Biological Activity and Applications
- Antimicrobial Activity : Some derivatives of N-(4-acetamidophenyl)-2-bromobenzamide exhibit antimicrobial properties against various bacterial and fungal strains, indicating potential applications in medical and pharmaceutical fields (Ghazzali et al., 2012).
Potential Therapeutic Applications
- Memory Enhancement : Derivatives of N-(4-acetamidophenyl)-2-bromobenzamide are explored for potential memory-enhancing properties, showing acetylcholinesterase-inhibiting activity in low micromolar range, suggesting potential therapeutic applications in cognitive disorders (Piplani et al., 2018).
- Antidiabetic Effects : Some derivatives show potential as therapeutic agents for type 2 diabetes and related metabolic disorders due to their effect on peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation (Jung et al., 2017).
特性
製品名 |
N-(4-acetamidophenyl)-2-bromobenzamide |
|---|---|
分子式 |
C15H13BrN2O2 |
分子量 |
333.18 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-bromobenzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChIキー |
YBJIRJWAAPZJEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



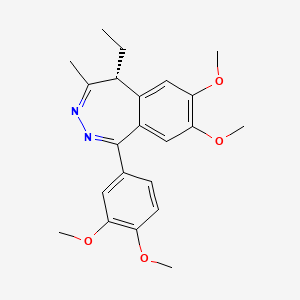
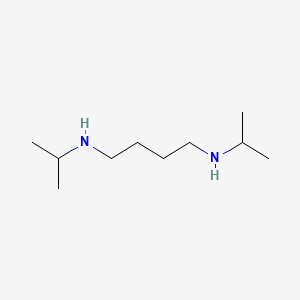
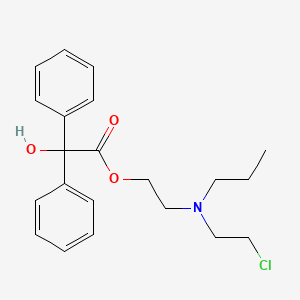
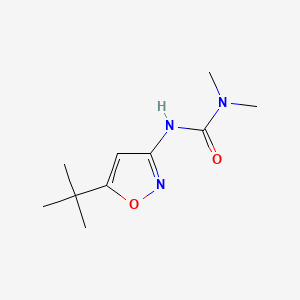
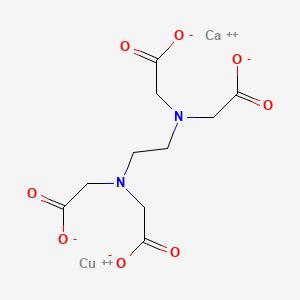
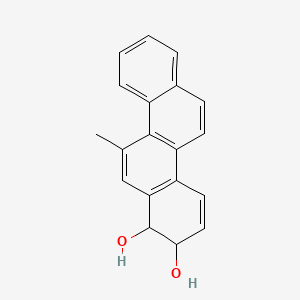
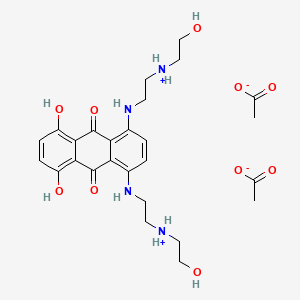
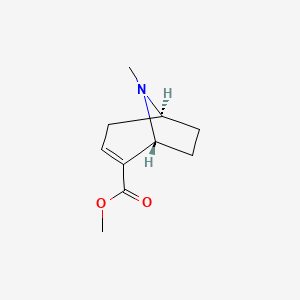
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
